molecular formula C8H11N3O2 B115986 2,5-dimethyl-3-nitrobenzene-1,4-diamine CAS No. 155379-83-2

2,5-dimethyl-3-nitrobenzene-1,4-diamine

Cat. No.: B115986
CAS No.: 155379-83-2
M. Wt: 181.19 g/mol
InChI Key: OSLJLSOBKOGJHE-UHFFFAOYSA-N
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Description

2,5-dimethyl-3-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of 1,4-benzenediamine, where two methyl groups are attached to the benzene ring at positions 2 and 5, and a nitro group is attached at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-dimethyl-3-nitrobenzene-1,4-diamine can be synthesized through a multi-step process involving nitration and amination reactions. One common method involves the nitration of 2,5-dimethyl-1,4-benzenediamine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions.

Industrial Production Methods

In industrial settings, the production of 1,4-benzenediamine, 2,5-dimethyl-3-nitro- often involves large-scale nitration reactors where the reaction conditions are carefully monitored and controlled. The product is then purified through crystallization or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-3-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction Products: 2,5-dimethyl-1,4-benzenediamine.

    Oxidation Products: Quinones and other oxidized derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-dimethyl-3-nitrobenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, 2,5-dimethyl-3-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine: Lacks the methyl and nitro groups, making it less sterically hindered and less reactive.

    2,5-Dimethyl-1,4-benzenediamine: Lacks the nitro group, resulting in different reactivity and applications.

    3-Nitroaniline: Lacks the methyl groups, affecting its steric properties and reactivity.

Uniqueness

2,5-dimethyl-3-nitrobenzene-1,4-diamine is unique due to the presence of both methyl and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

155379-83-2

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2,5-dimethyl-3-nitrobenzene-1,4-diamine

InChI

InChI=1S/C8H11N3O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,9-10H2,1-2H3

InChI Key

OSLJLSOBKOGJHE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N

Canonical SMILES

CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N

155379-83-2

Synonyms

4-AMINO-3-NITRO-2,5-DIMETHYLANILINE

Origin of Product

United States

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